4-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbaldehyde
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Overview
Description
4-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbaldehyde is a complex organic compound characterized by the presence of both fluorine and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of the Fluoro and Trifluoromethoxy Groups:
Formylation: The final step involves the formylation of the biphenyl compound to introduce the aldehyde group. This can be accomplished using a Vilsmeier-Haack reaction, which involves the reaction of the biphenyl compound with a formylating agent such as DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: 4-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid
Reduction: 4-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-methanol
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used
Scientific Research Applications
4-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity, including its role as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, including liquid crystals and polymers with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In medicinal chemistry, for example, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the fluoro and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to improved therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]
- 4-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]
- 4-Fluoro-3’-(methoxy)-[1,1’-biphenyl]
Uniqueness
4-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both the fluoro and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-fluoro-5-[3-(trifluoromethoxy)phenyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-13-5-4-10(6-11(13)8-19)9-2-1-3-12(7-9)20-14(16,17)18/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEJTTKYGRSORW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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